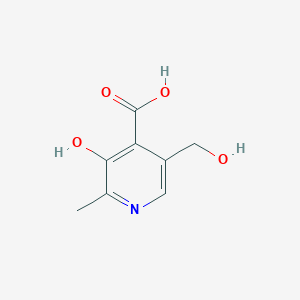

Methyl alpha-D-xylopyranoside

Overview

Description

Methyl alpha-D-xylopyranoside (also known as M-Xyl or M-Xylp) is a synthetic carbohydrate molecule derived from xylose, a monosaccharide found in many plants. It has been used in numerous scientific research applications due to its unique properties, such as its ability to form a stable complex with proteins, its low toxicity, and its relatively low cost. M-Xylp has been studied for its potential applications in drug delivery, biocatalysis, and immunology, among other fields. We will also explore the current and potential future directions of research in this field.

Scientific Research Applications

1. Proteoglycan Synthesis and Cellular Processes

Methyl alpha-D-xylopyranoside and related xylosides have been studied for their impact on proteoglycan synthesis. Potter-Perigo et al. (1992) investigated how specific xylosides, including this compound, affect cell proliferation and proteoglycan synthesis. They found that while certain xylosides inhibited cell proliferation, this compound did not affect cell proliferation despite stimulating free glycosaminoglycan chain synthesis, suggesting that cells can maintain normal growth while experiencing disrupted proteoglycan metabolism (Potter-Perigo et al., 1992).

2. Inhibiting Bacterial Adherence

This compound has been tested for its ability to prevent urinary tract infections caused by Escherichia coli. Aronson et al. (1979) demonstrated that the compound, by inhibiting bacterial adherence, significantly reduced the number of bacteriuric mice when co-administered with E. coli, although it was ineffective against other bacteria like Proteus mirabilis (Aronson et al., 1979).

3. Enzymatic Studies and Glycosidase Reactions

This compound is also relevant in enzymatic studies, particularly in understanding glycosidase reactions. Eneyskaya et al. (2007) investigated the beta-xylosidase from Aspergillus awamori, noting its transglycosylating ability to produce xylooligosaccharides. They observed that the enzymatic reaction was influenced by the presence of alpha-methyl D-xylopyranoside, revealing insights into the enzyme's activity and potential applications (Eneyskaya et al., 2007).

Safety and Hazards

Future Directions

β-Xylopyranosides, a related compound, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications . They have been used as activators in the biosynthesis of glycosaminoglycans, for enzyme inhibition, and as surfactants . This suggests potential future directions for the study and application of Methyl alpha-D-xylopyranoside.

Mechanism of Action

Target of Action

Methyl alpha-D-xylopyranoside, also known as (2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol, is a synthetic compound . It primarily targets carbohydrate structures in biological systems . These structures play a crucial role in various biological functions, including cell-cell interactions, immune responses, and pathogen recognition .

Mode of Action

The compound interacts with its targets through glycosidic linkages , forming a part of complex carbohydrate structures . It can also act as an activator in the biosynthesis of glycosaminoglycans . The exact mode of action is still under investigation.

Biochemical Pathways

This compound is involved in the biosynthesis of glycosaminoglycans , a group of complex carbohydrates that play a vital role in cellular functions . It can also influence the activity of enzymes like acetylxylan esterase , which is involved in carbohydrate metabolism .

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability.

Result of Action

The action of this compound can lead to changes in the structure and function of glycosaminoglycans, influencing various cellular processes . It can also affect the activity of certain enzymes, potentially altering metabolic pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other organic solvents can affect its interaction with enzymes . More research is needed to fully understand how environmental conditions impact the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

Methyl alpha-D-xylopyranoside plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism and enzyme interactions. This compound interacts with several enzymes, including glycosidases and glycosyltransferases, which are involved in the hydrolysis and transfer of glycosyl groups, respectively. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For example, it has been used as a substrate to study the specificity and mechanism of action of xylanases, which are enzymes that degrade xylan, a major component of plant cell walls .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the expression of genes involved in carbohydrate metabolism and transport. This compound can modulate cell signaling pathways by acting as a competitive inhibitor or activator of specific enzymes, thereby altering the downstream effects on cellular function. For instance, in studies involving mammalian cells, this compound has been observed to impact the expression of genes related to glycosaminoglycan biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as a competitive inhibitor of glycosidases by mimicking the natural substrate and binding to the enzyme’s active site. Additionally, it can activate glycosyltransferases by serving as a donor or acceptor of glycosyl groups. These interactions lead to changes in enzyme activity and subsequent alterations in cellular processes. Furthermore, this compound has been shown to influence gene expression by modulating the activity of transcription factors involved in carbohydrate metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of strong acids or bases. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies involving mammalian cells. These effects include prolonged changes in gene expression and enzyme activity, which can be observed over several days or weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a mild modulator of enzyme activity and gene expression, with minimal adverse effects. At high doses, this compound can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress. Threshold effects have been observed in studies involving rodents, where a specific dosage range was found to be effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which play key roles in the breakdown and synthesis of glycosyl compounds. This compound can also affect metabolic flux by altering the levels of specific metabolites, such as glucose and xylose, in the cell. These changes can have downstream effects on energy production and storage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as glucose transporters, and distributed to different cellular compartments. Binding proteins may also facilitate the transport and localization of this compound within the cell. The accumulation of this compound in specific tissues or organelles can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, it may be directed to the endoplasmic reticulum or Golgi apparatus, where glycosylation processes occur. The localization of this compound within these compartments can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects .

properties

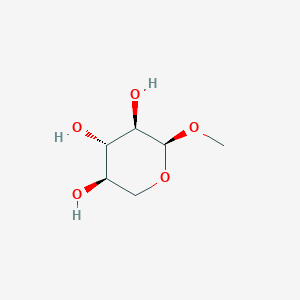

IUPAC Name |

(2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-MOJAZDJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883270 | |

| Record name | .alpha.-D-Xylopyranoside, methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91-09-8 | |

| Record name | Methyl α-D-xylopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Xylopyranoside, methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Xylopyranoside, methyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-D-Xylopyranoside, methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-D-xylopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl α-D-xylopyranoside in studying α-D-xylosidases?

A1: While Methyl α-D-xylopyranoside serves as a substrate for some α-D-xylosidases, the provided research highlights a key difference between two types of this enzyme. The study on Aspergillus flavus MO-5 revealed that α-D-xylosidase I hydrolyzes Methyl α-D-xylopyranoside, whereas α-D-xylosidase II does not []. This substrate specificity helps distinguish between different α-D-xylosidase enzymes and understand their distinct roles and mechanisms.

Q2: How do the α-D-xylosidases from Aspergillus flavus and Penicillium wortmannii differ in their activity towards Methyl α-D-xylopyranoside?

A2: The research indicates that the purified intracellular α-D-xylosidase from Penicillium wortmannii IFO 7237 did not show any hydrolytic activity towards Methyl α-D-xylopyranoside (α-MX) []. Conversely, α-D-xylosidase I from Aspergillus flavus MO-5 can hydrolyze this compound []. This difference highlights the diversity in substrate specificity even within enzymes classified as α-D-xylosidases from different fungal species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)